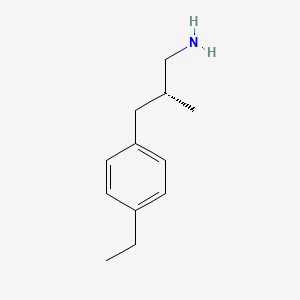
3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .Physical And Chemical Properties Analysis
Isoxazole derivatives can exhibit a wide range of physical and chemical properties depending on their specific structure. For example, some isoxazole derivatives can act as strong electron donor molecules and can be used for n-type doping .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing promising properties for photodynamic therapy, particularly in cancer treatment. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Alyar et al. (2019) synthesized Schiff bases from benzenesulfonamide derivatives, displaying enzyme inhibition activities. These compounds could act as inhibitors for cholesterol esterase, tyrosinase, and α-amylase, showing potential in treating related metabolic disorders (Alyar et al., 2019).
Photochemical Properties and Applications
- Research by Ortyl et al. (2002) involved methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials showed potential for applications requiring light-induced trans-cis isomerization, such as in smart materials and optical storage devices (Ortyl, Janik, & Kucharski, 2002).
Antimicrobial and Antifungal Activities
- González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, demonstrating the effect of the sulfonamide derivative on DNA binding, cleavage, and biological activity, including genotoxicity and anticancer activity. This indicates potential applications in developing new antimicrobial and anticancer agents (González-Álvarez et al., 2013).
UV Protection and Textile Applications
- Mohamed et al. (2020) designed and synthesized thiazole azo dyes containing sulfonamide moieties, which were applied to cotton fabrics. The treated fabrics exhibited enhanced dyeability, UV protection, and antibacterial properties, indicating the utility of sulfonamide derivatives in textile applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Wirkmechanismus
Target of Action
The compound 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as 3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzene-1-sulfonamide, is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .
Mode of Action
It is known that the biological activity of isoxazole derivatives can vary depending on the substitution of various groups on the isoxazole ring . Therefore, it can be inferred that the compound interacts with its targets in a manner that is influenced by its specific structural features.
Biochemical Pathways
Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-5-14(8-11(10)2)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRVSVQPXDJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)
![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)
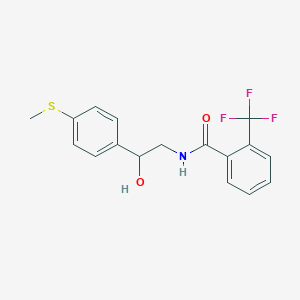
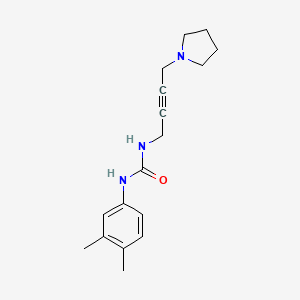
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)

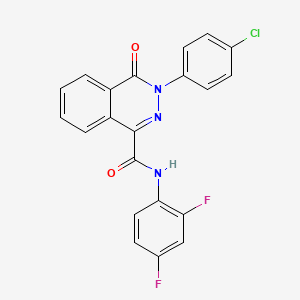
![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
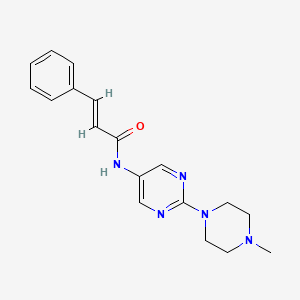
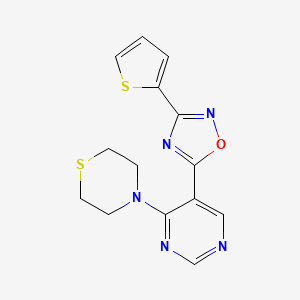
![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)
![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)
